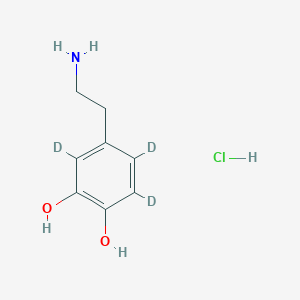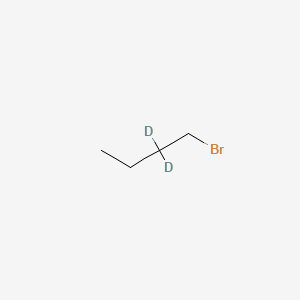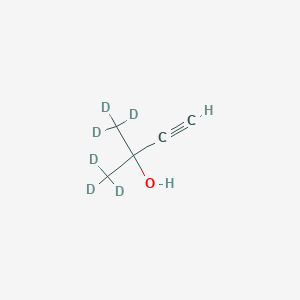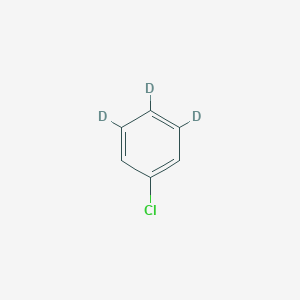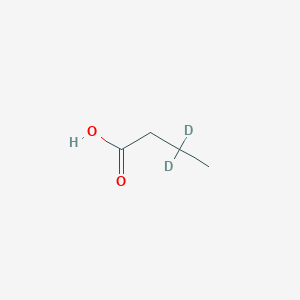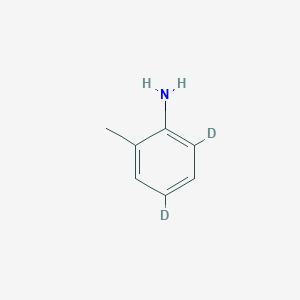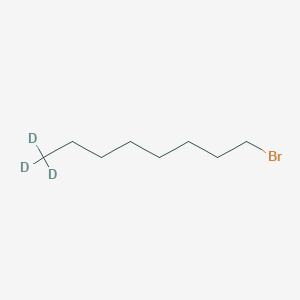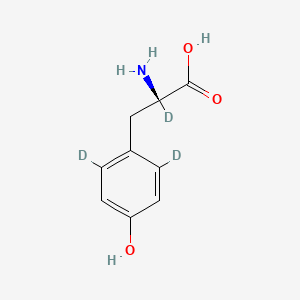![molecular formula C34H32CuN4O4-4 B3044263 3-[(1Z,4Z,10Z,14Z)-18-(2-Carboxyethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;copper CAS No. 14494-37-2](/img/no-structure.png)
3-[(1Z,4Z,10Z,14Z)-18-(2-Carboxyethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;copper
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(1Z,4Z,10Z,14Z)-18-(2-Carboxyethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;copper is a useful research compound. Its molecular formula is C34H32CuN4O4-4 and its molecular weight is 624.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 17450. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Supramolecular Structures and Spectroscopy
Research has explored the use of related carboxylic acids in creating supramolecular structures. For example, the study of dicarboxylic acids such as 1,3-bis(p-carboxyphenylene-ester-methylene)tetramethyldisiloxane and its derivatives has led to the formation of coordination compounds with copper. These structures have been analyzed using X-ray crystallography, FTIR, and NMR spectral techniques, highlighting their potential in creating novel molecular architectures and understanding optical and thermal properties (Zaltariov et al., 2014).
Complexation and Coordination Chemistry
Studies on compounds similar to the specified chemical show significant research into their complexation behaviors. For instance, porphyrin derivatives with metal complexes have been synthesized and investigated for their spectroscopic properties and chemical stability, particularly in their interactions with copper. This research contributes to a deeper understanding of the kinetics and mechanism of complex formation and dissociation, essential for applications in catalysis and molecular recognition (Klyueva et al., 2014).
Photophysical Properties and Light Harvesting
A series of novel zinc metalloporphyrins, closely related in structure to the compound , have been synthesized and characterized for their light-harvesting capabilities. These studies involve density functional theory (DFT) and time-dependent DFT (TDDFT) calculations to understand the molecular orbitals of these porphyrins. Such research is crucial for developing efficient solar energy conversion technologies, as evidenced by the construction of dye-sensitized solar cells using these compounds (Wang et al., 2005).
Molecular Design and Catalysis
Research has also been directed towards the use of copper complexes in various catalytic processes. For example, studies on dinuclear paddle-wheel copper(II) carboxylates have provided insights into the X-ray structures, spectroscopic and magnetic properties of these compounds. Such studies are vital for understanding the role of these complexes in the catalytic oxidation of carboxylic acids and may offer potential in designing new catalytic systems (Agterberg et al., 1997).
Propriétés
Numéro CAS |
14494-37-2 |
|---|---|
Formule moléculaire |
C34H32CuN4O4-4 |
Poids moléculaire |
624.2 g/mol |
Nom IUPAC |
3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;copper |
InChI |
InChI=1S/C34H32N4O4.Cu/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H,39,40)(H,41,42);/q-4;/b25-13-,26-13?,27-14?,28-15-,29-14-,30-15?,31-16?,32-16-; |
Clé InChI |
OPDMTMYEMNFCHD-QPPPNFCJSA-N |
SMILES isomérique |
CC\1=C(/C/2=C/C3=C(C(=C([N-]3)/C=C\4/C(=C(/C(=C/C5=C(C(=C([N-]5)/C=C1\[N-]2)C=C)C)/[N-]4)C=C)C)C)CCC(=O)O)CCC(=O)O.[Cu] |
SMILES |
CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=CC5=C(C(=C([N-]5)C=C1[N-]2)C=C)C)[N-]4)C=C)C)C)CCC(=O)O)CCC(=O)O.[Cu] |
SMILES canonique |
CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=CC5=C(C(=C([N-]5)C=C1[N-]2)C=C)C)[N-]4)C=C)C)C)CCC(=O)O)CCC(=O)O.[Cu] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


